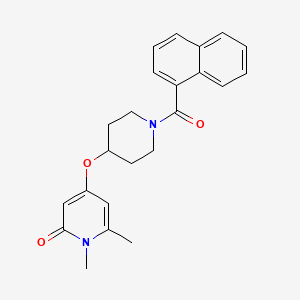

![molecular formula C8H4IN3 B2854777 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190310-26-9](/img/structure/B2854777.png)

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C8H4IN3 . It has a molecular weight of 269.04 . This compound is typically in solid form .

Molecular Structure Analysis

The molecular structure of “3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile” can be represented by the SMILES stringIc1c[nH]c2ncc(cc12)C#N . The InChI code for this compound is 1S/C8H4IN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12) . Physical And Chemical Properties Analysis

“3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile” is a solid compound . It should be stored at a temperature between 2-8°C .Scientific Research Applications

-

Fibroblast Growth Factor Receptor Inhibitors

- Scientific Field : Cancer Therapy

- Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .

- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be synthesized and then tested in vitro for their inhibitory activity .

- Results : Among the tested compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

-

Analgesic and Sedative Activity

- Scientific Field : Pain Management

- Application Summary : New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized with potential analgesic and sedative activity .

- Methods of Application : The new compounds were tested for their analgesic activity in the “hot plate” test and in the “writhing” test .

- Results : All tested imides were more active in the “writhing” test than aspirin, and two of them, 9 and 11, were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

-

Biomedical Applications

- Scientific Field : Biomedical Research

- Application Summary : Pyrazolo[3,4-b]pyridines, which are structurally similar to pyrrolo[2,3-c]pyridines, have been extensively studied for their diverse biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references .

- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be synthesized and then tested in vitro for their biological activity .

- Results : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds .

-

Blood Glucose Reduction

- Scientific Field : Diabetes Treatment

- Application Summary : Certain compounds have been found to reduce blood glucose levels, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be synthesized and then tested in vitro for their ability to reduce blood glucose levels .

- Results : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes and related conditions .

-

Chemical Synthesis

- Scientific Field : Chemical Synthesis

- Application Summary : “3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile” is a chemical compound used in the synthesis of various other chemical compounds .

- Methods of Application : The specific methods of application are not detailed in the source, but typically this compound would be used as a starting material or intermediate in the synthesis of other compounds .

- Results : The results would depend on the specific synthesis being carried out .

-

Blood Glucose Reduction

- Scientific Field : Diabetes Treatment

- Application Summary : Certain compounds have been found to reduce blood glucose levels, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Methods of Application : The specific methods of application are not detailed in the source, but typically these compounds would be synthesized and then tested in vitro for their ability to reduce blood glucose levels .

- Results : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes and related conditions .

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be handled with care, and protective gloves, eye protection, and face protection should be worn .

properties

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHXXAVRKLUESI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C=NC=C2C#N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

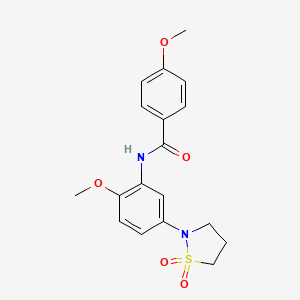

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2854699.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)

![Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2854702.png)

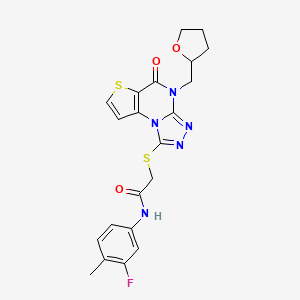

![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2854703.png)

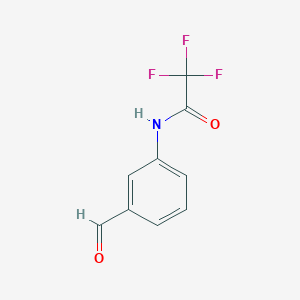

![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)

![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)